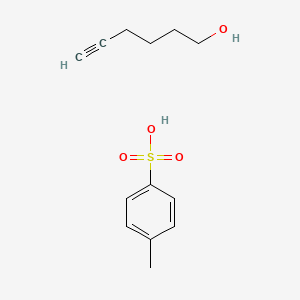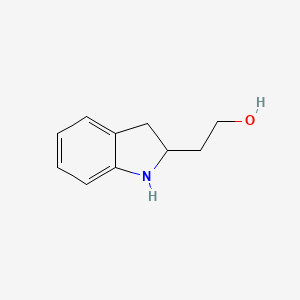
benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate
概要
説明
Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound features a benzyl group attached to the nitrogen atom of the oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate can be achieved through several methods. One common approach involves the reaction of N-substituted glycidylcarbamates with triazabicyclodecene as a catalyst. This method is effective when electron-donating groups are present in the aromatic substituent of the glycidylcarbamate . Another method involves the treatment of 4-benzyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, leading to the formation of the oxazolidinone ring via the modified Curtius rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxazolidinone ring or the benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with modified oxazolidinone rings.
科学的研究の応用
Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate has several scientific research applications:
Industry: The compound is used in the synthesis of various industrial chemicals and materials, leveraging its unique chemical properties.
作用機序
The mechanism of action of benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of peptide bonds, ultimately leading to the inhibition of bacterial growth.
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Contezolid: Another oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
Benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is unique due to its specific structural features, such as the benzyl group attached to the nitrogen atom of the oxazolidinone ring. This structural modification can influence its chemical reactivity and biological activity, distinguishing it from other oxazolidinone derivatives.
特性
IUPAC Name |
benzyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-10(12-9-7-17-11(15)13-9)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFJCCSIVVSPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B3283583.png)








